molecular formula C17H27N3O2 B2863711 tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate CAS No. 1286263-67-9

tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate

Cat. No. B2863711
CAS RN: 1286263-67-9
M. Wt: 305.422
InChI Key: WPYJQFUFNVTFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are synthesized through various reactions. For instance, 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is reacted with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form a related compound.


Molecular Structure Analysis

The molecular structure of “tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate” is represented by the formula C17H27N3O2 . The InChI code for this compound is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3, (H,13,14) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 214.31 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Kinase Inhibitors : A study by Chung et al. (2006) describes the synthesis of a p38 MAP kinase inhibitor using key steps including a Grignard addition of 4-(N-tert-butylpiperidinyl)magnesium chloride, which is relevant to the compound (Chung et al., 2006).

  • Development of Drug Intermediates : Geng Min (2010) outlined an efficient process for synthesizing important drug intermediates, including tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate, starting from itaconic acid ester (Geng Min, 2010).

  • Lithiation Studies : Smith et al. (2013) investigated the lithiation of N-(pyridin-3-ylmethyl)pivalamide and tert-butyl N-(pyridin-3-ylmethyl)carbamate, demonstrating regioselective side-chain lithiation (Smith et al., 2013).

Catalysis and Reactions

  • Water Oxidation Catalysts : Zong and Thummel (2005) developed dinuclear complexes for water oxidation, utilizing ligands like 4-tert-butyl-2,6-di(1',8'-naphthyrid-2'-yl)pyridine, indicating potential applications in catalysis (Zong & Thummel, 2005).

  • Green Oxidation Methods : Zhang et al. (2009) developed a green, metal-free catalytic system using iodine-pyridine-tert-butylhydroperoxide for oxidation reactions, showcasing environmentally friendly approaches (Zhang et al., 2009).

Coordination Chemistry and Complex Formation

  • Complex Formation Studies : Mudadu et al. (2008) conducted research on 1,8-di(pyrid-2'-yl)carbazoles, revealing insights into the formation of tridentate complexes with Pd(II), which could have implications for coordination chemistry (Mudadu et al., 2008).

  • Histamine Receptor Ligands : Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as histamine H4 receptor ligands, indicating a potential application in medicinal chemistry (Altenbach et al., 2008).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315-H319 , indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding inhalation, skin, or eye contact .

properties

IUPAC Name

tert-butyl N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-12-14-6-10-20(11-7-14)13-15-4-8-18-9-5-15/h4-5,8-9,14H,6-7,10-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYJQFUFNVTFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.